1-(8-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
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Description
The compound “1-(8-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one” belongs to a class of compounds known as isoquinolines, which are bicyclic aromatic compounds containing a benzene ring fused to a pyridine ring . Isoquinolines are found in a number of natural products, including some alkaloids .
Molecular Structure Analysis
The molecular structure of this compound would include an isoquinoline ring system, with a chlorine atom at the 8-position and a prop-2-en-1-one group at the 1-position .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, isoquinolines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the presence and position of any functional groups. Isoquinolines are generally stable compounds that are resistant to oxidation and reduction .Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(8-chloro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-12(15)14-7-6-9-4-3-5-11(13)10(9)8-14/h2-5H,1,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOILDSOAAMWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1)C(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
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